molecular formula C21H17ClN4OS2 B11378134 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11378134
M. Wt: 441.0 g/mol
InChI Key: RHPAPVQAMKQYSX-UHFFFAOYSA-N
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Description

“5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the pyrimidine ring and the attachment of the chlorinated and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the benzothiazole or pyrimidine rings.

    Substitution: Various substitution reactions can occur, especially at the chlorinated position or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrimidine rings may play a crucial role in binding to these targets, while the functional groups modulate the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine Derivatives: Widely studied for their antiviral and anticancer activities.

Uniqueness

The unique combination of benzothiazole and pyrimidine rings, along with the specific functional groups, makes “5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE” a compound of interest for further research and development.

Properties

Molecular Formula

C21H17ClN4OS2

Molecular Weight

441.0 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H17ClN4OS2/c1-12-3-6-14(7-4-12)11-28-20-23-10-15(22)18(25-20)19(27)26-21-24-16-8-5-13(2)9-17(16)29-21/h3-10H,11H2,1-2H3,(H,24,26,27)

InChI Key

RHPAPVQAMKQYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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